Introduction: The Significance of a Peptide Fragment
Introduction: The Significance of a Peptide Fragment
An In-Depth Technical Guide to N-acetyl Cholecystokinin (26-30) Amide
Abstract: This technical guide provides a comprehensive overview of N-acetyl cholecystokinin (26-30) amide, a chemically modified pentapeptide fragment derived from the C-terminus of cholecystokinin (CCK). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core structure, physicochemical properties, standard protocols for chemical synthesis and purification, and rigorous methods for its analytical characterization. Furthermore, it contextualizes the peptide's limited biological activity by exploring the broader mechanism of action of CCK receptors and discusses its primary application as a tool compound in structure-activity relationship (SAR) studies and pharmacological research.
Cholecystokinin (CCK) is a pivotal brain-gut peptide that functions as both a hormone regulating digestion and a neurotransmitter in the central nervous system.[1][2] Its biological effects, which include stimulating pancreatic secretion, gallbladder contraction, and inducing satiety, are mediated by two G-protein coupled receptors: CCK1R and CCK2R.[3][4] The smallest endogenous fragment that retains full biological activity is the C-terminal sulfated octapeptide, CCK-8 (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2).[5][6]
The study of smaller fragments of CCK-8 is crucial for understanding the precise molecular determinants required for receptor binding and activation. N-acetyl cholecystokinin (26-30) amide represents the N-terminally acetylated, C-terminally amidated pentapeptide corresponding to residues 26-30 of the full CCK sequence. While possessing the critical sulfated tyrosine residue, this fragment is notable for its lack of significant biological activity, making it an invaluable tool for delineating the minimal structural requirements for CCK receptor agonism and for serving as a negative control in pharmacological assays.[7][8]
PART 1: Molecular Structure and Physicochemical Properties
The defining characteristics of N-acetyl CCK (26-30) amide are rooted in its specific amino acid sequence and terminal modifications.
Sequence and Modifications:
The primary structure is Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2 .[9]
-
N-terminal Acetylation (Ac): The addition of an acetyl group (CH₃CO-) to the N-terminal aspartic acid removes the positive charge of the free amine. This modification increases the peptide's stability against aminopeptidases and can influence its conformational properties.
-
Aspartic Acid (Asp): Provides a negatively charged side chain, contributing to the overall hydrophilic character of the peptide.
-
Sulfated Tyrosine (Tyr(SO3H)): The sulfate ester on the hydroxyl group of the tyrosine side chain is a hallmark of active CCK peptides. This modification is absolutely critical for high-affinity binding to the CCK1 receptor.[10][11]
-
Methionine (Met), Glycine (Gly), Tryptophan (Trp): These residues form the core backbone. The bulky, aromatic side chain of Tryptophan and the flexible Glycine are key components of the binding pharmacophore in longer, active CCK fragments.
-
C-terminal Amidation (-NH2): The replacement of the C-terminal carboxyl group with an amide removes the negative charge and mimics the structure of a peptide bond, significantly increasing the peptide's half-life by conferring resistance to carboxypeptidases.
Physicochemical Data Summary:
| Property | Value | Source(s) |
| Full Name | N-acetyl-L-α-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide | [8] |
| Sequence | Ac-Asp-Tyr(SO₃H)-Met-Gly-Trp-NH₂ | [9] |
| Molecular Formula | C₃₃H₄₁N₇O₁₂S₂ | [8][9] |
| Molecular Weight | 791.9 g/mol | [8][9] |
| Solubility | Soluble in water (e.g., 1 mg/ml) | [8] |
| Appearance | White to off-white lyophilized powder | [12] |
| Storage | -20°C | [8][9] |
Structural Diagram:
Caption: 2D schematic of N-acetyl CCK (26-30) amide structure.
PART 2: Synthesis and Purification Protocol
The synthesis of this modified pentapeptide is a multi-step process that requires careful control, particularly for the sulfation of the tyrosine residue. The most common and efficient method is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Rationale for Method Selection:
-
Solid-Phase Peptide Synthesis (SPPS): This approach simplifies the purification process by anchoring the growing peptide chain to an insoluble resin, allowing excess reagents and by-products to be washed away after each step.
-
Fmoc Protecting Group Strategy: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the alpha-amino group of incoming amino acids. It is cleaved under mild basic conditions (e.g., piperidine), which are orthogonal to the strong acid conditions required for final cleavage from the resin and side-chain deprotection. This is advantageous for peptides containing sensitive residues like sulfated tyrosine, which can be degraded by the harsher, repeated acid treatments of an alternative Boc-based strategy.[13]
Experimental Workflow Diagram:
Caption: Standard workflow for Fmoc-based solid-phase synthesis.
Step-by-Step Methodology:
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon final cleavage. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Fmoc-Amino Acid Coupling Cycle (Repeated for Trp, Gly, Met, Tyr, Asp):
-
Deprotection: Remove the Fmoc group from the resin or the previously coupled amino acid using a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Trp(Boc)-OH) using a coupling agent like HBTU in the presence of a non-nucleophilic base such as DIPEA. Allow the reaction to proceed until a ninhydrin test confirms completion (absence of free amines).
-
Washing: Wash the resin with DMF to remove excess reagents.
-
-
N-terminal Acetylation: After the final Fmoc deprotection of the N-terminal Asp residue, treat the resin-bound peptide with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF to cap the N-terminus.
-
Cleavage and Side-Chain Deprotection: Treat the dried resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) as the strong acid.
-
Causality: A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5). TIS is a crucial scavenger that captures the reactive carbocations generated from deprotecting groups (like Boc from Trp), preventing the side-chain modification of sensitive residues. Water helps in the cleavage process.
-
-
Peptide Precipitation: Precipitate the cleaved peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the crude peptide and decant the ether.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., acetonitrile/water).
-
Purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.
-
Elute the peptide using a gradient of acetonitrile in water, both containing 0.1% TFA. Collect fractions corresponding to the major peak.
-
-
Sulfation (Post-Cleavage):
-
This is a critical and expert-level step. The purified, non-sulfated peptide is dissolved in a dry, aprotic solvent.
-
It is then treated with a sulfating agent, such as a sulfur trioxide-pyridine complex, under anhydrous conditions. The reaction must be carefully monitored and quenched.
-
The now-sulfated peptide must be re-purified by RP-HPLC to remove by-products and unreacted starting material.
-
-
Final Processing: Combine the pure, sulfated fractions, confirm identity and purity, and lyophilize to obtain a stable, fluffy white powder.
PART 3: Analytical Characterization
To ensure the identity, purity, and quantity of the synthesized peptide, a panel of analytical techniques is required. This establishes the trustworthiness of the material for subsequent biological assays.[14]
Summary of Analytical Techniques:
| Technique | Purpose | Expected Result for N-acetyl CCK (26-30) Amide |
| Analytical RP-HPLC | Assess purity by separating the target peptide from impurities. | A single, sharp major peak with purity ≥95%. |
| Mass Spectrometry (MS) | Confirm the molecular identity by measuring the mass-to-charge ratio. | A measured mass that matches the theoretical mass (791.9 Da). High-resolution MS can confirm the elemental composition.[15] |
| Amino Acid Analysis (AAA) | Confirm the amino acid composition and accurately quantify the peptide content. | Correct stoichiometric ratios of Asp, Tyr, Met, Gly, Trp after acid hydrolysis. Provides net peptide content.[16] |
| ¹H NMR Spectroscopy | Provide detailed structural confirmation and assess conformational purity. | A complex spectrum with characteristic peaks for aromatic (Tyr, Trp) and aliphatic protons, confirming the sequence and modifications. |
PART 4: Biological Activity and Mechanism of Action
While N-acetyl CCK (26-30) amide contains the sulfated tyrosine residue, a key feature for CCK receptor interaction, extensive research has shown it to be biologically inactive or, at best, a very weak ligand.
Receptor Binding and Activity:
Studies on the structure-activity relationships of CCK-8 fragments have been pivotal in defining the minimal sequence required for biological effect. Research demonstrated that N-acetyl CCK (26-30) amide, along with other short N-terminal fragments like N-acetyl CCK-(26-29) and N-acetyl CCK-(26-31), was inactive in competitive binding assays using radiolabeled CCK-33 on guinea pig brain membranes.[7][17] One report noted that even at a high concentration of 0.1 mM, the sulfated pentapeptide inhibited the binding of [¹²⁵I]CCK-33 by only 10%.[8]
This lack of activity is a critical finding. It implies that while the Asp-Tyr(SO3H)-Met-Gly-Trp sequence is necessary, it is not sufficient for high-affinity binding and receptor activation. The C-terminal residues of CCK-8 (Met-Asp-Phe-NH2) are essential for anchoring the peptide in the receptor binding pocket and inducing the conformational change required for signal transduction.
Context: CCK Receptor Signaling Pathway:
To understand why this fragment is inactive, it is essential to know the signaling cascade that a full agonist like CCK-8 initiates. Both CCK1R and CCK2R are canonical G-protein coupled receptors (GPCRs) that primarily couple to the Gαq subunit.[18][19]
Signaling Cascade Diagram:
Caption: CCK receptor signaling via the canonical Gq/PLC pathway.
Mechanism Explained:
-
Binding: A potent agonist like CCK-8 binds to the extracellular domain of a CCK receptor.
-
G-Protein Activation: This induces a conformational change in the receptor, activating the associated heterotrimeric G-protein, Gq.
-
PLC Activation: The activated Gαq subunit stimulates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves the membrane lipid PIP₂ into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[20]
-
Downstream Effects:
-
IP₃ diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺.[18]
-
DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[18]
-
PKC and other signaling molecules then phosphorylate a host of downstream targets, including the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, p38), leading to diverse cellular responses like pancreatic enzyme secretion, smooth muscle contraction, and changes in gene expression.[3][18]
-
N-acetyl CCK (26-30) amide fails to initiate this cascade because it cannot bind with sufficient affinity or induce the necessary conformational change in the receptor.
PART 5: Applications in Research and Drug Development
The primary value of N-acetyl CCK (26-30) amide lies not in its direct biological effect, but in its utility as a specialized research tool.
-
Structure-Activity Relationship (SAR) Studies: This fragment is a critical component in SAR studies. By comparing its inactivity to the high potency of CCK-8 and the intermediate activity of other fragments, researchers can map the specific contributions of each amino acid to receptor affinity and efficacy. It helps to answer the question: "What is the minimum structure required for activity?"
-
Negative Control: In high-throughput screening or cellular assays, this peptide serves as an ideal negative control. It contains the key sulfated tyrosine motif but is known to be inactive, allowing scientists to confirm that any observed effects from other compounds are specific to CCK receptor activation and not due to non-specific peptide effects.
-
Pharmacophore Modeling: The structure of this inactive fragment, when compared to active ligands, provides crucial constraints for computational chemists developing pharmacophore models of the CCK receptor binding site. It defines a molecular volume and set of chemical features that are insufficient for productive binding.
-
Starting Point for Antagonist Design: While inactive on its own, the peptide backbone can serve as a scaffold for synthetic modifications aimed at developing receptor antagonists. By altering side chains or the backbone geometry, chemists can seek to create a molecule that binds to the receptor but fails to activate it, thereby blocking the action of endogenous CCK.[21]
Conclusion
N-acetyl cholecystokinin (26-30) amide is more than just a simple peptide fragment; it is a precision tool for pharmacology and medicinal chemistry. Its structure, defined by the Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2 sequence, contains key elements of the CCK pharmacophore but lacks the C-terminal residues essential for receptor activation. This inherent inactivity is its most valuable asset, enabling its use as a negative control and a foundational piece in the complex puzzle of CCK structure-activity relationships. The synthesis and rigorous characterization of this and similar fragments are indispensable for advancing our understanding of CCK biology and for the rational design of novel therapeutics targeting CCK receptors for a range of disorders, from gastrointestinal issues to neurological conditions.[22][23]
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